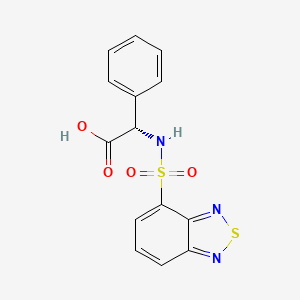
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cancer cell growth and neurological disorders. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression, as well as the activity of glutamate receptors, which are involved in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of glutamate receptor activity, and the synthesis of functional materials. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid is its versatility as a building block for the synthesis of various functional materials. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
未来方向
There are several future directions for the study of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid. One potential direction is the further development of this compound as a therapeutic agent for the treatment of cancer and neurological disorders. Another potential direction is the synthesis of new functional materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields and to develop it as a therapeutic agent.
合成方法
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid can be synthesized through a multistep process involving the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chlorobenzothiazole, which is then reacted with sodium azide to form 2-azidobenzothiazole. The resulting compound is then reacted with phenylacetic acid and triethylamine to form this compound.
科学研究应用
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and sensors.
属性
IUPAC Name |
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-14(19)12(9-5-2-1-3-6-9)17-23(20,21)11-8-4-7-10-13(11)16-22-15-10/h1-8,12,17H,(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJBLCQBZUCRC-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

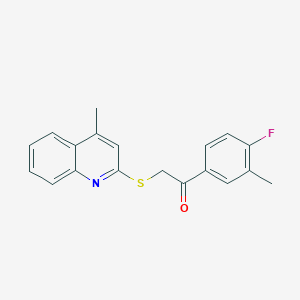
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
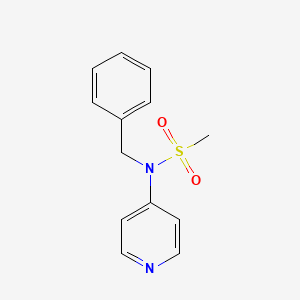
![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
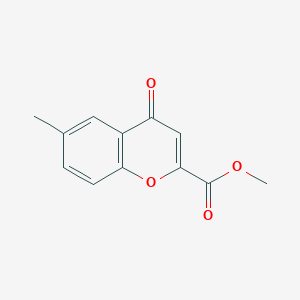
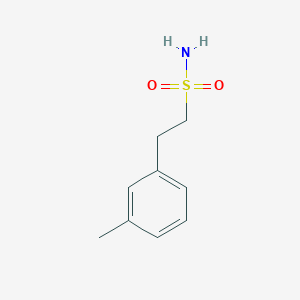

![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)